molecular formula C9H15NOSi B116768 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) CAS No. 144056-14-4

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI)

Cat. No.: B116768
CAS No.: 144056-14-4
M. Wt: 181.31 g/mol
InChI Key: RXHGKYDBFAKBPL-UHFFFAOYSA-N
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Description

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) is a specialized pyridine derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. The incorporation of the trimethylsilyl group at the 5-position of the pyridine ring enhances the molecule's utility by providing a protected site for further functionalization and altering its steric and electronic properties. This compound is primarily valued for its role in the development of novel pharmaceutical candidates, where it can be integrated into larger molecular architectures to modulate biological activity and physicochemical properties. Researchers utilize this silyl-protected building block in cross-coupling reactions and as a precursor for more complex, functionalized heterocyclic systems. Its application is strictly confined to non-medical, industrial, and scientific research purposes, including use as a standard or reagent in method development and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5-trimethylsilylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHGKYDBFAKBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 3-Pyridinemethanol

Direct silylation at position 5 requires electrophilic aromatic substitution (SEAr) under controlled conditions. Using trimethylsilyl chloride (TMSCl) with a Lewis acid catalyst (e.g., AlCl3 or FeCl3) in anhydrous dichloromethane at 0–25°C enables regioselective silylation. The electron-donating methanol group at position 3 directs substitution to position 5 via meta-directing effects:

3-Pyridinemethanol+TMSClAlCl3,CH2Cl23-Pyridinemethanol,5-TMS+HCl[2][3]\text{3-Pyridinemethanol} + \text{TMSCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{3-Pyridinemethanol,5-TMS} + \text{HCl} \quad

Challenges :

  • Competing O-silylation of the methanol group necessitates protecting group strategies (e.g., acetylation).

  • Steric hindrance from the TMS group may reduce yields below 50% without optimized stoichiometry.

Ruthenium-Catalyzed Tandem Reactions

The ruthenium complex C30H34Cl2N2P2Ru (Ia) facilitates one-pot hydroxymethylation and silylation under high-pressure hydrogen (380–760 atm) in tetrahydrofuran (THF). This method, originally applied to ester substrates, could be adapted for pyridine derivatives:

  • Substrate Activation : 5-TMS-3-pyridinecarbaldehyde reacts with potassium methoxide (35–700 mg, 0.5–10 mmol) to form an enolate.

  • Hydrogenation : Ru-catalyzed reduction at 100°C for 10 hours yields the methanol derivative.

5-TMS-3-pyridinecarbaldehyde+H2Ru complex3-Pyridinemethanol,5-TMS[3]\text{5-TMS-3-pyridinecarbaldehyde} + \text{H}_2 \xrightarrow{\text{Ru complex}} \text{3-Pyridinemethanol,5-TMS} \quad

Key Advantages :

  • High yields (up to 90%) under scalable conditions.

  • Compatibility with sensitive silicon groups due to mild reaction parameters.

Protection-Deprotection Strategies

Sequential functionalization avoids side reactions during silylation or reduction:

Silicon Protection of Pyridine Intermediates

Using tert-butyldimethylsilyl (TBS) groups as transient protectors allows selective hydroxymethylation. For example:

  • TBS Protection : React 3-hydroxymethylpyridine with TBSCl in imidazole/DMF.

  • Silylation at Position 5 : Introduce TMSCl under Friedel-Crafts conditions.

  • TBS Deprotection : Remove TBS with tetrabutylammonium fluoride (TBAF).

3-(TBS-OCH2)pyridineTMSCl, AlCl33-(TBS-OCH2)-5-TMS-pyridineTBAF3-Pyridinemethanol,5-TMS[2][3]\text{3-(TBS-OCH}2\text{)pyridine} \xrightarrow{\text{TMSCl, AlCl}3} \text{3-(TBS-OCH}_2\text{)-5-TMS-pyridine} \xrightarrow{\text{TBAF}} \text{3-Pyridinemethanol,5-TMS} \quad

Orthogonal Functionalization Routes

Combining Ullmann coupling and hydride reduction enables precise substitution patterns:

  • Copper-Mediated Coupling : Attach a trimethylsilylacetylene group to 3-bromopyridine.

  • Hydrogenation : Reduce the alkyne to a methyl group using Lindlar catalyst.

  • Oxidation-Hydroxymethylation : Convert the methyl group to methanol via KMnO4 oxidation.

3-Bromo-5-TMS-pyridineCuI, Pd3-TMS-5-ethylnylpyridineH23-TMS-5-methylpyridineKMnO43-Pyridinemethanol,5-TMS[3]\text{3-Bromo-5-TMS-pyridine} \xrightarrow{\text{CuI, Pd}} \text{3-TMS-5-ethylnylpyridine} \xrightarrow{\text{H}2} \text{3-TMS-5-methylpyridine} \xrightarrow{\text{KMnO}4} \text{3-Pyridinemethanol,5-TMS} \quad

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens or organometallic compounds can be used under controlled conditions.

Major Products:

    Oxidation: Formation of (5-Trimethylsilylpyridin-3-yl)aldehyde or (5-Trimethylsilylpyridin-3-yl)carboxylic acid.

    Reduction: Formation of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) or (5-Trimethylsilylpyridin-3-yl)amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: It is explored for its potential therapeutic applications and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: (5-(Trimethylsilyl)pyridin-3-yl)methanol
  • CAS Registry Number : 144056-14-4
  • Molecular Formula: C₉H₁₅NOSi
  • Molecular Weight : 181.31 g/mol

Physical Properties :

  • Density : 0.99 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 272.8 ± 25.0 °C (predicted)
  • pKa : 13.70 ± 0.10 (predicted)
  • Appearance : Likely a liquid or low-melting solid at room temperature (data inferred from boiling point and density) .

Structural Features :

  • The compound consists of a pyridine ring substituted with a hydroxymethyl (-CH₂OH) group at the 3-position and a trimethylsilyl (-Si(CH₃)₃) group at the 5-position. The trimethylsilyl group enhances hydrophobicity and may influence steric and electronic properties in reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound CAS Molecular Formula Key Functional Groups
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) 144056-14-4 C₉H₁₅NOSi Pyridine, -CH₂OH, -Si(CH₃)₃
3-Pyridinol,5-ethenyl-6-fluoro-(9CI) 209329-09-9 C₇H₆FNO Pyridine, -OH, -CH=CH₂, -F
Pyridoxamine dihydrochloride 524-36-7 C₈H₁₂N₂O₂·2HCl Pyridine, -CH₂NH₂, -CH₂OH, -CH₃
5-(Trimethylsilyl)cyclopentadiene 3559-74-8 C₈H₁₄Si Cyclopentadiene, -Si(CH₃)₃

Key Observations :

  • The trimethylsilyl group appears in both 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) and 5-(Trimethylsilyl)cyclopentadiene, but the latter lacks the pyridine ring and hydroxymethyl group, making it more suited for Diels-Alder reactions .
  • Pyridoxamine dihydrochloride shares the pyridine core and hydroxymethyl group but includes an aminomethyl group, enabling its role in vitamin B6 metabolism .

Physical Properties Comparison

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) 181.31 0.99 (predicted) 272.8 (predicted) 13.70
3-Pyridinol,5-ethenyl-6-fluoro-(9CI) 139.13 1.25 (predicted) 345.9 (predicted) 8.91
Pyridoxamine dihydrochloride 241.11 1.28 460.1 Not reported
5-(Trimethylsilyl)cyclopentadiene 138.28 0.837 Not reported Not reported

Key Observations :

  • The trimethylsilyl group reduces density compared to fluorinated or hydrochloride derivatives.
  • Pyridoxamine dihydrochloride has a significantly higher boiling point due to ionic interactions in its hydrochloride form .

Key Observations :

  • The trimethylsilyl group in 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) may stabilize intermediates in cross-coupling reactions, similar to silyl-protected alcohols in Suzuki-Miyaura couplings.
  • Fluorine in 3-Pyridinol,5-ethenyl-6-fluoro-(9CI) increases metabolic stability, a desirable trait in agrochemicals .

Biological Activity

3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) typically involves several key steps:

  • Starting Material : The process begins with 3-hydroxymethylpyridine.
  • Silylation Reaction : The hydroxymethyl group is converted into a trimethylsilyl ether using trimethylsilyl chloride and a base (e.g., triethylamine).
  • Substitution Reaction : A substitution reaction introduces the trimethylsilyl group at the 5-position of the pyridine ring.
  • Deprotection : The final step involves deprotecting the hydroxymethyl group to yield the target compound.

This compound is characterized by its increased lipophilicity due to the trimethylsilyl group, which enhances its ability to cross biological membranes.

Biological Activity

Research indicates that 3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various pathogens. For example, derivatives of pyridine compounds have shown significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential applications in treating bacterial infections .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets, likely through hydrogen bonding facilitated by the hydroxymethyl group. This interaction may influence various biological pathways, including those related to antimicrobial resistance .

Antibacterial Activity

A study focusing on related pyridine derivatives demonstrated that modifications in structure could significantly enhance antibacterial activity. Compounds similar to 3-Pyridinemethanol were synthesized and tested for their minimum inhibitory concentrations (MIC). Notably, some derivatives exhibited MIC values in the low microgram range against resistant strains of bacteria .

CompoundMIC (µg/ml)Target Organism
21d0.5Streptococcus pneumoniae
17gLowStaphylococcus aureus

Biofilm Inhibition

In addition to direct antibacterial activity, some studies have highlighted the compound's potential in biofilm inhibition. Biofilms are protective layers formed by bacterial colonies that complicate treatment efforts. Compounds derived from pyridine structures have shown promising results in reducing biofilm formation in various bacterial species .

Comparative Analysis

When compared to similar compounds such as (5-Trimethylsilylpyridin-2-yl)methanol and (5-Trimethylsilylpyridin-4-yl)methanol, 3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) demonstrates unique reactivity patterns due to its specific substitution at the 5-position. This specificity can influence both its pharmacological profile and interaction with biological systems .

CompoundPosition of TrimethylsilylBiological Activity
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI)5Antimicrobial, biofilm inhibition
(5-Trimethylsilylpyridin-2-yl)methanol2Moderate antibacterial activity
(5-Trimethylsilylpyridin-4-yl)methanol4Low antibacterial activity

Q & A

Q. What are the common synthetic routes for 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI)?

The synthesis of structurally related pyridinemethanol derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling between 3-pyridylboronic acid and trimethylsilyl-containing intermediates is a viable method. Reaction conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Potassium carbonate (K₂CO₃).
  • Atmosphere : Inert gas (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates .

Q. Key Considerations :

  • Purification via column chromatography to isolate the product.
  • Characterization using NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (HRMS) to confirm regioselectivity and functional group integrity .

Q. How is the structural configuration of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) confirmed?

Structural elucidation employs:

  • X-ray crystallography : To resolve the spatial arrangement of the trimethylsilyl and hydroxymethyl groups.
  • NMR spectroscopy :
    • <sup>1</sup>H NMR: Peaks at δ 0.1–0.3 ppm (trimethylsilyl protons) and δ 4.5–5.0 ppm (hydroxymethyl group).
    • <sup>13</sup>C NMR: Signals near δ 1–3 ppm (Si(CH₃)₃) and δ 60–65 ppm (CH₂OH).
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]<sup>+</sup> calculated for C₁₀H₁₇NOSi: 212.10) .

Q. What are the primary biological targets of this compound in neurological research?

The compound’s pyridine core and functional groups suggest interactions with nicotinic acetylcholine receptors (nAChRs) . Key findings:

  • Modulates α4β2 and α7 nAChR subtypes, implicated in neuroprotection and cognitive function.
  • Methodologies :
    • Radioligand binding assays : Competes with [³H]-epibatidine for receptor sites.
    • Electrophysiology : Measures ion flux in HEK293 cells expressing recombinant nAChRs .

Advanced Research Questions

Q. How does 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) achieve selective binding to G-quadruplex DNA structures?

Studies on analogous compounds (e.g., 9CI in ) reveal a multi-step mechanism:

Kinetic match : Initial electrostatic interactions between the cationic pyridine moiety and G-quadruplex grooves.

Dynamic stacking : Trimethylsilyl groups stabilize π-π interactions with guanine tetrads.

Selectivity drivers : Steric hindrance from the silyl group excludes binding to duplex DNA.

Q. Experimental validation :

  • Fluorescence titration : Quantify binding affinity (Kd ~ 10⁻⁶ M).
  • Molecular dynamics (MD) simulations : Analyze ligand-DNA conformational changes over 100 ns trajectories .

Q. How do structural modifications influence binding affinity and selectivity?

A comparative study of analogs highlights:

CompoundSubstituentFluorescent Intensity (ΔF)Selectivity (G4 vs. duplex)
3-Pyridinemethanol-OH120Low
5-Trimethylsilyl derivative-Si(CH₃)₃450High
5-Ethyl analogue-C₂H₅200Moderate

Q. Key Insight :

  • Trimethylsilyl enhances hydrophobicity and steric bulk, improving G-quadruplex selectivity by 3-fold compared to ethyl or hydroxyl analogs .

Q. What computational methods predict the compound’s reactivity in catalytic applications?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)):

  • Frontier molecular orbitals : HOMO localized on the pyridine ring, suggesting nucleophilic reactivity.
  • Transition state analysis : Trimethylsilyl groups lower activation energy in silylation reactions by stabilizing carbocation intermediates.

Q. Validation :

  • Compare computed IR spectra with experimental data (e.g., C-Si stretching at 600–700 cm⁻¹) .

Q. How is the compound’s stability assessed under varying pH conditions?

Methodology :

UV-Vis spectroscopy : Monitor absorbance at λmax (270 nm) in buffers (pH 2–12).

Kinetic stability : Half-life (t½) decreases from 48 h (pH 7) to 2 h (pH 12) due to silyl group hydrolysis.

LC-MS : Detect degradation products (e.g., silanol derivatives) .

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